molecular formula C15H13ClN2O2 B11673022 2-(5-Chloro-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline

2-(5-Chloro-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11673022
M. Wt: 288.73 g/mol
InChI Key: HNCGJKIZSBZISO-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a tetrahydroisoquinoline structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 5-chloro-2-nitroaniline, followed by a series of reactions to introduce the tetrahydroisoquinoline moiety. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(5-chloro-2-aminophenyl)-1,2,3,4-tetrahydroisoquinoline, while substitution of the chloro group can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(5-Chloro-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their function. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts specific stereochemistry and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

2-(5-chloro-2-nitrophenyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C15H13ClN2O2/c16-13-5-6-14(18(19)20)15(9-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-6,9H,7-8,10H2

InChI Key

HNCGJKIZSBZISO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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